Methyl 3-(benzyloxy)propanoate
Description
Significance as a Versatile Synthetic Intermediate
The primary significance of methyl 3-(benzyloxy)propanoate lies in its role as a versatile synthetic intermediate. ontosight.ailookchem.com In this capacity, it serves as a readily available three-carbon synthon where the oxygen functionality is masked by a benzyl (B1604629) group. The benzyl group is a widely used protecting group in organic synthesis because it is relatively stable to a variety of reaction conditions but can be readily removed when desired, typically through hydrogenolysis. orgsyn.org This allows chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group, which can be unveiled at a later, more strategic point in the synthesis.
Furthermore, derivatives of this compound are crucial in various specialized areas. For instance, the chiral forms of the related compound, methyl 3-benzyloxy-2-methylpropanoate, are recognized as important intermediates for asymmetric synthesis, particularly in the creation of complex, optically active molecules and natural products. unibestpharm.com The ability to introduce a protected hydroxyl group with specific stereochemistry is a powerful tool in modern organic synthesis.
Strategic Utility in Complex Molecule Construction
The strategic value of this compound and its derivatives is prominently displayed in the total synthesis of complex natural products. A notable example is its application in the synthesis of cryptophycin (B1240208) B and arenastatin A, potent antitumor agents. nih.gov In a key step of the synthesis, a related aldehyde, 3-(benzyloxy)propanal, is used in a highly diastereoselective aldol (B89426) reaction with an ester-derived titanium enolate. nih.gov This reaction establishes a critical stereocenter in the molecule with excellent control, leading to the desired syn-aldol product in high yield. nih.gov
The benzyloxy group in the resulting product serves two key purposes: it dictates the stereochemical outcome of the reaction and protects the hydroxyl group during subsequent transformations. This dual role highlights the strategic importance of incorporating such a fragment into a synthetic plan. The synthesis of these complex targets demonstrates how a relatively simple building block can be instrumental in assembling a sophisticated molecular framework. nih.gov
Foundational Role in Chemical Methodologies
This compound plays a foundational role in illustrating key chemical methodologies, particularly those involving protecting groups and stereocontrolled reactions. The synthesis of the compound itself often employs fundamental reactions. One common method for its preparation is the benzylation of methyl 3-hydroxypropanoate. orgsyn.org This transformation can be achieved through various methods, including the Williamson ether synthesis or by using specialized benzylation reagents like 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, which operates under mild conditions suitable for sensitive substrates. orgsyn.org
The compound and its derivatives are also key substrates in fundamental carbon-carbon bond-forming reactions. As seen in the synthesis of cryptophycin B, the corresponding aldehyde undergoes highly stereoselective aldol additions. nih.gov Additionally, the ester functionality can undergo reactions such as transesterification, where the methyl group is exchanged for another alcohol, like benzyl alcohol, under basic conditions. vulcanchem.com The predictable reactivity of its functional groups makes this compound an excellent model for teaching and exploring these core principles of organic chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-(4-(benzyloxy)phenyl)propanoate | 24807-40-7 | C₁₇H₁₈O₃ | 270.32 |
| Methyl (S)-3-(benzyloxy)-2-methylpropanoate | 74924-27-9 | C₁₂H₁₆O₃ | 208.25 |
| Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | 112068-34-5 | C₁₂H₁₆O₃ | 208.25 |
| 3-(benzyloxy)propanoic acid | 27912-85-2 | C₁₀H₁₂O₃ | 180.20 |
Data sourced from references lookchem.comorgsyn.orgunibestpharm.comchemicalbook.com
Table 2: Synthesis of Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate
| Step | Reactants | Reagents & Conditions | Product | Yield |
| Benzylation | Methyl (R)-(-)-3-hydroxy-2-methyl propionate (B1217596), 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate | Magnesium oxide, α,α,α-trifluorotoluene, 80–82 °C, 24 h | Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | 76–82% |
This table summarizes a specific, high-yielding synthesis method for a chiral derivative, illustrating a modern benzylation technique. Data sourced from Organic Syntheses procedure. orgsyn.orglookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLAGNDLRNXFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290364 | |
| Record name | Methyl 3-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4126-60-7 | |
| Record name | 4126-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-(benzyloxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Benzyloxy Propanoate and Its Chiral Analogues
Direct Esterification and Etherification Protocols
Direct approaches to the synthesis of Methyl 3-(benzyloxy)propanoate focus on constructing the molecule from readily available precursors through well-established reactions like esterification and etherification.
Esterification of 3-(Benzyloxy)propanoic Acid Precursors
One of the most straightforward methods for preparing this compound is the direct esterification of 3-(benzyloxy)propanoic acid. scbt.com This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. chemguide.co.uk The process is a reversible reaction, and to drive the equilibrium towards the product, excess methanol is often used, or water is removed as it is formed. youtube.com
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukchemicalbook.com The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. ceon.rs Yields for this type of reaction are generally good, often reported to be around 90%. chemicalbook.com
Table 1: Typical Conditions for Esterification of 3-(Benzyloxy)propanoic Acid
| Parameter | Condition | Purpose |
| Reactants | 3-(Benzyloxy)propanoic acid, Methanol | Carboxylic acid and alcohol precursors |
| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) | To protonate the carbonyl oxygen, increasing electrophilicity |
| Temperature | Reflux (approx. 60-65°C) | To increase the reaction rate |
| Solvent | Methanol (often used in excess) | Acts as both reactant and solvent, shifts equilibrium |
Benzylation of Methyl 3-Hydroxypropanoate Derivatives
An alternative synthetic strategy involves forming the benzyl (B1604629) ether bond by starting with Methyl 3-hydroxypropanoate. scbt.compharmaffiliates.com This approach is advantageous when the hydroxy ester is a more accessible starting material. The core of this method is the conversion of the hydroxyl group into a benzyloxy group.
The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.combyjus.com In this context, it involves the reaction of an alkoxide ion with a primary alkyl halide via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org
The synthesis of this compound via this method proceeds in two main steps:
Deprotonation: The hydroxyl group of Methyl 3-hydroxypropanoate is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide is a potent nucleophile. masterorganicchemistry.com
Nucleophilic Substitution: The generated alkoxide then attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an Sₙ2 reaction. The halide ion is displaced, forming the C-O ether bond and yielding this compound. wikipedia.org
The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), to prevent side reactions. byjus.comfrancis-press.com As an Sₙ2 reaction, it is most efficient with primary alkyl halides like benzyl bromide. masterorganicchemistry.comwikipedia.org
Table 2: Reagents in Williamson Ether Synthesis for this compound
| Reagent | Role | Example |
| Methyl 3-hydroxypropanoate | Alcohol Precursor (Nucleophile source) | - |
| Strong Base | Deprotonating Agent | Sodium Hydride (NaH) |
| Benzylating Agent | Electrophile | Benzyl Bromide (BnBr) |
| Solvent | Reaction Medium | Tetrahydrofuran (THF) |
Modern synthetic chemistry offers milder and more selective methods for benzylation. One such notable reagent is 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate. orgsyn.org This stable, neutral organic salt serves as an efficient benzylating agent for alcohols under relatively mild conditions.
When warmed, the reagent releases an electrophilic benzyl species. organic-chemistry.org In the presence of an alcohol, such as Methyl 3-hydroxypropanoate, it selectively forms the corresponding benzyl ether in good to excellent yields. orgsyn.org This method is valued for its high functional group tolerance; for instance, it can benzylating alcohols without affecting other sensitive groups like esters, which is ideal for this specific synthesis. organic-chemistry.orgnih.gov The reaction often proceeds by simply heating the alcohol with the pyridinium (B92312) salt. orgsyn.org
Stereoselective Synthesis of Chiral this compound Derivatives
The demand for enantiomerically pure compounds in pharmaceuticals and material science has driven the development of methods for synthesizing chiral molecules. Chiral analogues of this compound, such as Methyl (S)-3-(benzyloxy)-2-hydroxypropanoate, are important chiral building blocks.
Asymmetric Induction in Carbon-Carbon Bond Formation
Asymmetric induction is a strategy used to control the stereochemical outcome of a reaction. rsc.org To synthesize chiral derivatives of this compound, stereocenters can be established through carbon-carbon bond-forming reactions controlled by chiral auxiliaries or catalysts.
A common strategy involves the use of a chiral auxiliary, which is a chemical compound temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. For instance, a propionate (B1217596) unit can be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting chiral enolate can then undergo diastereoselective alkylation with a benzyl-containing electrophile.
The general steps are as follows:
Attachment of Chiral Auxiliary: A propionyl group is attached to a chiral auxiliary.
Enolate Formation: The resulting imide is treated with a base to form a stereochemically defined enolate.
Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., a benzyloxymethyl halide). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.
Removal of Auxiliary: The chiral auxiliary is subsequently cleaved (e.g., by hydrolysis or alcoholysis with methanol) to release the desired chiral product, in this case, a chiral derivative of this compound.
This approach allows for high levels of stereocontrol, providing access to enantiomerically enriched products that can be used in the synthesis of more complex chiral molecules. cnpereading.com
Enantioselective Catalysis in Benzyloxypropanoate Formation
Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers from prochiral substrates. In the context of benzyloxypropanoates, this is often achieved by utilizing chiral catalysts that can differentiate between two enantiotopic faces or groups in a substrate. While direct asymmetric benzylation of a prochiral precursor to this compound is one possible route, a more common strategy involves the enantioselective synthesis of a chiral precursor, such as a 3-hydroxy-2-methylpropionate derivative, which is then benzylated.
For instance, the synthesis of methyl (R)-(-)-3-benzyloxy-2-methylpropanoate often starts from the commercially available chiral precursor, methyl (R)-(-)-3-hydroxy-2-methyl propionate. The benzylation step itself is not catalytic but relies on the existing stereocenter. However, the principles of enantioselective catalysis are crucial for the synthesis of such chiral starting materials. Methods like asymmetric hydrogenation of a corresponding unsaturated ester or an asymmetric aldol (B89426) reaction could be employed to generate the chiral hydroxy ester precursor with high enantiomeric excess (ee).
Research in organocatalysis has also opened avenues for the asymmetric synthesis of key intermediates. For example, chiral phase-transfer catalysts can be used in the alkylation of malonates to introduce a stereocenter, which can then be elaborated into the desired chiral benzyloxypropanoate framework. mdpi.com
Table 1: Representative Enantioselective Methods for Chiral Precursors
| Precursor Target | Enantioselective Method | Catalyst Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral β-hydroxy ester | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | >95% |
| Chiral β-hydroxy ester | Asymmetric Aldol Reaction | Proline-derived Organocatalyst | >98% |
| Chiral malonate derivative | Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | 90-99% |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to control the formation of diastereomers, which is relevant when a molecule contains two or more stereocenters. For analogues of this compound, diastereoselectivity can be introduced by reacting a chiral substrate with a reagent in a way that favors the formation of one diastereomer over others.
A common strategy involves substrate-controlled diastereoselection, where a pre-existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter being formed. For example, the reduction of a chiral β-keto ester containing a benzyloxy group could proceed with high diastereoselectivity, guided by the steric and electronic influence of the existing chiral center and the benzyloxy moiety. The choice of reducing agent (e.g., sodium borohydride (B1222165) vs. L-selectride) can significantly influence the diastereomeric ratio (d.r.).
Another approach is reagent-controlled diastereoselection, where a chiral reagent or catalyst is used to control the formation of the new stereocenter, regardless of the substrate's inherent chirality. This is particularly powerful for creating specific diastereomers that may not be favored under substrate control.
Enzymatic and Kinetic Resolution Methods for Enantiopure Compounds
Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical catalysis for obtaining enantiopure compounds. Lipases are a class of enzymes frequently used for the kinetic resolution of racemic mixtures of esters or alcohols. nih.gov
In a typical kinetic resolution of a racemic chiral analogue of this compound (e.g., a racemic hydroxy precursor), a lipase (B570770) is used to selectively acylate or hydrolyze one enantiomer faster than the other. mdpi.comnih.gov For example, using an acyl donor like isopropenyl acetate, a lipase such as Candida antarctica lipase B (CalB) might selectively acylate the (R)-hydroxy ester, leaving the (S)-hydroxy ester unreacted. nih.gov This allows for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer, providing access to both enantiopuresubstances. The efficiency of this process is often described by the enantiomeric ratio (E). nih.gov
Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. rsc.org This is achieved by combining the enzymatic kinetic resolution with a method for in-situ racemization of the slower-reacting enantiomer. researchgate.net For instance, a ruthenium catalyst can be used to racemize a chiral alcohol intermediate while a lipase selectively acylates only one of the enantiomers. nih.gov
Table 2: Lipase-Mediated Kinetic Resolution of a Racemic Hydroxypropanoate Precursor
| Lipase Source | Acyl Donor | Solvent | Conversion | Product ee | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CalB) | Isopropenyl Acetate | Toluene | ~50% | >99% | >100 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl Ether | ~50% | 98% | >50 |
| Candida rugosa Lipase (CRL) | Acetic Anhydride | Hexane | ~48% | 95% | ~30 |
Multi-step Convergent and Linear Synthesis Strategies
The construction of complex organic molecules like derivatives of this compound can be approached through two primary strategies: linear and convergent synthesis. youtube.com
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for each synthetic step. Key variables include the choice of reagents, solvent, temperature, reaction time, and catalyst.
For the common synthesis of benzyloxy ethers via the Williamson ether synthesis, several factors can be tuned. The choice of base is critical; strong bases like sodium hydride (NaH) are effective but can present safety challenges, while milder bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times. mdpi.comnih.gov The solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often promoting the Sₙ2 reaction. mdpi.com
The stoichiometry of the reactants is also important. Using a slight excess of the benzylating agent (e.g., benzyl bromide) can help drive the reaction to completion, but a large excess can make purification more difficult. The addition of phase-transfer catalysts can sometimes improve yields in biphasic systems by facilitating the transport of the alkoxide ion into the organic phase.
Table 3: Optimization of a Benzylation Reaction for Yield Enhancement
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 55 | 12 | 75 |
| 2 | NaH | THF | 25 | 8 | 92 |
| 3 | K₂CO₃ | DMF | 80 | 6 | 88 |
| 4 | Cs₂CO₃ | Acetonitrile (B52724) | 60 | 10 | 90 |
Data are representative and compiled from general principles of reaction optimization.
Reactivity and Mechanistic Investigations of Methyl 3 Benzyloxy Propanoate
Ester Hydrolysis: Kinetic and Mechanistic Studies
Ester hydrolysis is a fundamental reaction in which an ester is cleaved into its constituent carboxylic acid and alcohol, in this case, 3-(benzyloxy)propanoic acid and methanol (B129727). This transformation can be catalyzed by either acid or base. libretexts.org
The reaction with water alone is typically very slow. chemguide.co.uk Under acidic conditions, the hydrolysis of esters is a reversible equilibrium-driven process. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as a leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding a carboxylate salt and methanol. libretexts.org Because the final step is an irreversible acid-base reaction, saponification is not a reversible process. chemguide.co.uk
The rate of hydrolysis is influenced by steric and electronic factors. The benzyloxy group in Methyl 3-(benzyloxy)propanoate is relatively remote from the reactive carbonyl center, so its steric hindrance is minimal. Electronically, the ether oxygen has a slight electron-withdrawing inductive effect which can subtly influence the electrophilicity of the carbonyl carbon.
| Hydrolysis Type | Catalyst | General Conditions | Products | Key Characteristics |
| Acid-Catalyzed | Dilute strong acid (e.g., H₂SO₄, HCl) | Heat under reflux with excess water/dilute acid | 3-(benzyloxy)propanoic acid + Methanol | Reversible reaction chemguide.co.uk |
| Base-Catalyzed (Saponification) | Strong base (e.g., NaOH, KOH) | Heat under reflux with aqueous base | Sodium or Potassium 3-(benzyloxy)propanoate + Methanol | Irreversible reaction libretexts.org |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com For this compound, this involves reacting it with an alcohol (R-OH) to form a new ester, Alkyl 3-(benzyloxy)propanoate, and methanol. This reaction can also be catalyzed by acids, bases, or organometallic compounds. masterorganicchemistry.com
Under acidic conditions, the transesterification mechanism is analogous to acid-catalyzed hydrolysis and is often described by the PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: A molecule of the new alcohol (R-OH) attacks the protonated carbonyl carbon. youtube.com
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting it into a better leaving group (methanol). youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. study.com
Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product. youtube.com
To favor the formation of the desired product, the incoming alcohol is often used in large excess or as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification is typically faster than the acid-catalyzed version and is widely used. jbiochemtech.com It proceeds through a nucleophilic acyl substitution mechanism. srsintl.com
Alkoxide Formation: The base catalyst (e.g., sodium hydroxide) reacts with the alcohol (R-OH) to form a more nucleophilic alkoxide (RO⁻). jbiochemtech.com
Nucleophilic Attack: The alkoxide ion attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. srsintl.comresearchgate.net
Elimination: The intermediate collapses, eliminating the methoxide ion (CH₃O⁻) as the leaving group and forming the new ester. youtube.com
Catalyst Regeneration: The newly formed methoxide ion can then react with another molecule of the alcohol (R-OH) to regenerate the alkoxide nucleophile (RO⁻), allowing the catalytic cycle to continue.
This process is an equilibrium, and it can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products (e.g., methanol) as it forms. masterorganicchemistry.com
| Catalysis Type | Catalyst/Reagent | Mechanism | Key Features |
| Acid-Catalyzed | H₂SO₄, HCl, p-TsOH | Protonation, Nucleophilic Attack, Proton Transfer, Elimination (PADPED) masterorganicchemistry.com | Reversible; requires excess alcohol to shift equilibrium. masterorganicchemistry.com |
| Base-Catalyzed | NaOH, KOH, NaOR | Nucleophilic Acyl Substitution via alkoxide attack srsintl.com | Faster than acid catalysis; sensitive to water and free fatty acids. jbiochemtech.comsrsintl.com |
Organometallic compounds and Lewis acids serve as effective catalysts for transesterification by activating the ester group. Lewis acids, such as various metal chlorides (e.g., ZnCl₂, AlCl₃) and organometallic compounds like organotin(IV) complexes, function by coordinating to the carbonyl oxygen of the ester. preprints.orgmdpi.comrsc.org This coordination increases the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. mdpi.com
The mechanism typically involves:
Coordination: The Lewis acid or metal center of the organometallic catalyst coordinates with the carbonyl oxygen of this compound.
Activation: This coordination polarizes the C=O bond, activating the ester towards nucleophilic attack.
Nucleophilic Attack: The incoming alcohol attacks the activated carbonyl carbon.
Product Formation: The reaction proceeds through a tetrahedral intermediate to release the new ester and methanol, with the catalyst being regenerated.
This type of catalysis can occur under milder conditions than traditional acid or base catalysis and often shows high selectivity, particularly for more complex molecules like β-keto esters where chelation can play a role. nih.gov
Transformations of the Benzyloxy Ether Moiety
The benzyloxy group (often abbreviated as Bn) is a common protecting group for alcohols in organic synthesis due to its stability under a wide range of reaction conditions. nih.govorganic-chemistry.org Its removal, or deprotection, is a key transformation.
The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comjk-sci.com
Reaction: this compound is reacted with H₂ gas over a Pd/C catalyst.
Products: The reaction cleaves the benzyl-oxygen bond to yield Methyl 3-hydroxypropanoate and toluene. organic-chemistry.org
Mechanism: The process is thought to involve the oxidative addition of the benzyl C-O bond to the palladium(0) surface, forming a Pd(II) complex. jk-sci.com Subsequent reaction with hydrogen (hydride transfer) and reductive elimination releases the deprotected alcohol and toluene, regenerating the Pd(0) catalyst. jk-sci.com
This method is highly effective and clean, as the major byproduct, toluene, is volatile and easily removed. The reaction is typically carried out in solvents like ethanol, methanol, or ethyl acetate. commonorganicchemistry.com
Alternative hydrogen sources, known as hydrogen transfer agents, can be used in place of H₂ gas. These include cyclohexene, 1,4-cyclohexadiene, and ammonium (B1175870) formate, which can donate hydrogen to the substrate in the presence of the palladium catalyst. organic-chemistry.orgjk-sci.com
| Method | Reagents | Typical Solvents | Products |
| Catalytic Hydrogenolysis | H₂ gas, Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate, THF commonorganicchemistry.comjk-sci.com | Methyl 3-hydroxypropanoate + Toluene organic-chemistry.org |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene or Ammonium Formate, Pd/C | Alcohols (e.g., Ethanol) | Methyl 3-hydroxypropanoate + Toluene + (Benzene or CO₂ + NH₃) |
Oxidative Manipulations of the Benzylic Position
The benzylic position of this compound is susceptible to oxidation, a reaction that can lead to the cleavage of the benzyl ether and the formation of a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize benzylic carbons that possess at least one hydrogen atom. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, this would result in the formation of methyl 3-oxopropanoate (B1240783) and benzoic acid. The reaction proceeds by breaking the benzylic C-H bonds and converting them into C-O bonds. youtube.com Even with a longer alkyl chain attached to the oxygen, the aromatic portion is cleaved to form benzoic acid. libretexts.org
Another common reagent for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov DDQ is a milder oxidant compared to KMnO₄ and is often used for the deprotection of benzyl ethers. nih.gov The mechanism of DDQ oxidation is proposed to involve a hydride transfer from the benzylic position to the quinone. nih.gov In some cases, the reaction can proceed via a single electron transfer to generate a radical cation intermediate. nih.gov Visible-light-mediated oxidative debenzylation using DDQ has also been reported as a method to render benzyl ethers as temporary protecting groups. researchgate.net
Table 1: Oxidative Manipulations of the Benzylic Position of this compound
| Reagent | Expected Major Products | Notes |
| Potassium Permanganate (KMnO₄) | Methyl 3-oxopropanoate and Benzoic Acid | Harsh reaction conditions. The benzylic carbon is completely oxidized. libretexts.orgyoutube.com |
| DDQ | Methyl 3-hydroxypropanoate and Benzaldehyde (or further oxidation products) | Milder conditions compared to KMnO₄. Often used for deprotection. nih.govnih.gov The reaction can be influenced by the presence of other functional groups. |
Reductive Transformations of the Ester Moiety
The ester functionality in this compound can be readily reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester to a primary alcohol, yielding 3-(benzyloxy)propan-1-ol. adichemistry.commasterorganicchemistry.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, an excess of the reagent is typically used, and the reaction is carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107). adichemistry.com
For the partial reduction of the ester to an aldehyde, diisobutylaluminum hydride (DIBAL-H) is the reagent of choice. nptel.ac.inmasterorganicchemistry.comchemistrysteps.comwikipedia.org This bulky and less reactive reducing agent allows for the reaction to be stopped at the aldehyde stage, affording 3-(benzyloxy)propanal, provided the reaction is carried out at low temperatures, typically -78 °C. chemistrysteps.comadichemistry.comorganic-synthesis.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a single hydride ion to the carbonyl carbon. chemistrysteps.com This forms a stable tetrahedral intermediate at low temperatures. adichemistry.comstackexchange.com Upon aqueous workup, this intermediate collapses to the aldehyde. stackexchange.com
Table 2: Reductive Transformations of the Ester Moiety of this compound
| Reagent | Product | Key Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(Benzyloxy)propan-1-ol | Anhydrous ether or THF |
| Diisobutylaluminum Hydride (DIBAL-H) | 3-(Benzyloxy)propanal | Low temperature (-78 °C) |
Nucleophilic Substitution Reactions at Adjacent Carbons
The carbon atom alpha to the ester carbonyl group (C2) in this compound can undergo nucleophilic substitution reactions. This reactivity stems from the acidity of the α-hydrogens, which can be removed by a strong base to form an enolate. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. libretexts.orgpressbooks.publibretexts.org
For instance, treatment of this compound with a strong, sterically hindered base like lithium diisopropylamide (LDA) would generate the corresponding enolate. Subsequent reaction with an alkyl halide (e.g., methyl iodide) would yield methyl 2-alkyl-3-(benzyloxy)propanoate. The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation and to avoid competing reactions such as Claisen condensation. libretexts.org A synthesis of a related compound, methyl 2-benzyl-3-benzyloxy-3-[(4-morpholinyl)carbonyl]propionate, has been reported, which involves the formation of an enolate from N-(benzyloxyacetyl)morpholine followed by reaction with an electrophile, demonstrating the feasibility of such transformations. prepchem.com
Carbon-Carbon Bond Forming Reactions Involving Propanoate Esters (e.g., Claisen Condensation Analogues)
This compound can participate in carbon-carbon bond-forming reactions, with the Claisen condensation being a prime example. libretexts.orgwikipedia.org The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.org In the case of this compound, a self-condensation reaction can occur. pearson.com
The reaction is initiated by the deprotonation of the α-hydrogen by a strong base, such as sodium methoxide, to form a resonance-stabilized enolate. pearson.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. pearson.com The subsequent elimination of a methoxide ion from the tetrahedral intermediate results in the formation of a new carbon-carbon bond and yields methyl 2-[3-(benzyloxy)propanoyl]-3-(benzyloxy)propanoate. pearson.com It is important to note that Claisen condensations between two different esters, known as crossed Claisen condensations, can lead to a mixture of products if both esters have α-hydrogens. study.com
Functionalization and Derivatization Strategies of the Aliphatic Chain
The aliphatic propanoate chain of this compound offers several sites for functionalization and derivatization. As discussed in section 3.4, the α-carbon can be alkylated via enolate formation. libretexts.orgresearchgate.net Further transformations of the ester group, as detailed in section 3.3.3, can introduce aldehyde or alcohol functionalities, which can then be used for subsequent reactions.
For example, the reduction of the ester to 3-(benzyloxy)propan-1-ol provides a primary alcohol that can be further oxidized to the corresponding carboxylic acid or converted to other functional groups. A study on the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides started from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate, which was then benzylated to a compound structurally related to the title compound. nih.gov This highlights a strategy where the core structure can be built upon to introduce diverse functionalities.
Elucidation of Reaction Mechanisms and Characterization of Transient Intermediates
The reactions involving this compound proceed through various well-established mechanisms with identifiable transient intermediates.
In the oxidative cleavage of the benzyl ether with DDQ, the mechanism can involve either a hydride transfer or a single electron transfer (SET) pathway. nih.gov The SET pathway would generate a benzylic radical cation as a transient intermediate. nih.gov The characterization of such fleeting species often relies on spectroscopic techniques and mechanistic studies. researchgate.net The cleavage of benzyl ethers can also be studied through anodic oxidation, providing further insight into the electronic nature of the cleavage mechanism. acs.org Biocatalytic cleavage of benzyl ethers has also been investigated, with reactive quinone methide intermediates being proposed. acs.org
The reductive transformation of the ester moiety with DIBAL-H is a classic example of a reaction controlled by a stable intermediate. At low temperatures, the reaction forms a tetrahedral intermediate where the aluminum is coordinated to the oxygen atoms. adichemistry.comstackexchange.com This intermediate is stable enough to prevent further reduction. Upon acidic workup, it collapses to form the aldehyde. stackexchange.com
In nucleophilic substitution reactions at the adjacent carbon , the key transient intermediate is the enolate ion. The formation and stability of this enolate are crucial for the success of subsequent alkylation reactions. libretexts.org
The Claisen condensation proceeds through the formation of an enolate anion, which then attacks the carbonyl group of another ester molecule to form a tetrahedral intermediate. wikipedia.org This intermediate then eliminates an alkoxide to yield the β-keto ester. wikipedia.org
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in separating Methyl 3-(benzyloxy)propanoate from starting materials, byproducts, and impurities, thereby enabling both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A typical RP-HPLC setup would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The presence of the aromatic ring and the ester functional group allows for sensitive detection using an ultraviolet (UV) detector, commonly set at a wavelength between 210 and 254 nm. This method is highly effective for quantifying the compound and detecting any non-volatile impurities.
Table 1: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Time-dependent gradient (e.g., 50% B to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This robust technique provides excellent resolution and reproducible results, making it indispensable for quality control in both laboratory and industrial settings.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other volatile components in a heated column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. For this compound (molecular weight: 194.23 g/mol ), the electron ionization (EI) mass spectrum is characterized by several key fragments. A prominent peak is consistently observed at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), which is formed by the cleavage and rearrangement of the benzyl (B1604629) group. This peak is a hallmark of compounds containing a benzyl moiety. Other significant fragments include the ion at m/z 107, resulting from the benzyloxy group ([C₇H₇O]⁺), and a peak at m/z 88. nih.gov
Table 2: Key Mass Fragments in GC-MS Analysis
| m/z | Proposed Fragment Ion | Structure |
| 194 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₃]⁺ |
| 107 | Benzyloxy fragment | [C₇H₇O]⁺ |
| 91 | Tropylium cation (Base Peak) | [C₇H₇]⁺ |
| 88 | Propanoate fragment | [CH₂CH₂COOCH₃]⁺ |
This technique is not only used for purity assessment but also for confirming the identity of the compound in complex mixtures.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of a chemical reaction, such as the synthesis of this compound. The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase).
As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. For this compound, a common mobile phase is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve optimal separation (e.g., 8:2 or 7:3 hexane:ethyl acetate).
Because the benzyl group contains a chromophore, the spots can be easily visualized under UV light (254 nm). By comparing the spot of the reaction mixture to spots of the starting materials, one can qualitatively determine the consumption of reactants and the formation of the product. The retention factor (Rf) value of the product will differ from that of the starting materials, providing a clear indication of the reaction's status.
Chiral chromatography is a specialized form of column chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
It is crucial to note that this compound is an achiral molecule, meaning it does not have a stereocenter and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for determining its own enantiomeric excess.
However, this technique is of paramount importance in synthetic pathways where this compound may be used as a starting material or intermediate in the synthesis of a chiral final product. In such cases, chiral HPLC or GC would be essential to determine the enantiomeric excess (e.e.) or enantiomeric purity of the chiral target molecule, ensuring the effectiveness and stereoselectivity of the synthesis. The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus allow for separation. rsc.orgdocbrown.info
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the two methylene groups of the propanoate chain, and the methyl ester protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅ ) | ~7.35 | Multiplet (m) | 5H |
| Benzylic (-O-CH₂ -Ph) | ~4.52 | Singlet (s) | 2H |
| Methylene (-O-CH₂ -CH₂) | ~3.75 | Triplet (t) | 2H |
| Methyl Ester (-COOCH₃ ) | ~3.68 | Singlet (s) | 3H |
| Methylene (-CH₂ -COO) | ~2.65 | Triplet (t) | 2H |
The triplet signals for the propanoate methylene groups arise from spin-spin coupling with their adjacent methylene neighbors.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In a broadband-decoupled spectrum, each unique carbon appears as a single line.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~172 |
| Aromatic (ipso-C ) | ~138 |
| Aromatic (C H) | ~128.5 (ortho), ~128.0 (para), ~127.8 (meta) |
| Benzylic (-O-C H₂-Ph) | ~73 |
| Methylene (-O-C H₂-CH₂) | ~66 |
| Methyl Ester (-COOC H₃) | ~52 |
| Methylene (-C H₂-COO) | ~34 |
DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like the carbonyl and ipso-aromatic carbon) would be absent. This provides unambiguous confirmation of the carbon types.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between the coupled protons of the two methylene groups in the propanoate chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra and providing definitive proof of the molecular structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its ester, ether, and aromatic moieties. The key vibrational modes are the stretching of the carbonyl group (C=O) of the ester, the C-O stretches of both the ester and the ether linkages, and the vibrations associated with the benzene (B151609) ring and aliphatic carbon-hydrogen bonds.
The most prominent peak in the spectrum is the sharp, strong absorption from the ester carbonyl (C=O) stretch, typically appearing in the 1730-1750 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the alkyl portions of the molecule are observed in the 2840-3000 cm⁻¹ range. researchgate.net The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The ether and ester C-O-C linkages produce characteristic stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.netdocbrown.info
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2990-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| ~1740 | C=O Stretch | Ester | Strong |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1200 | C-O Stretch | Ester | Strong |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides an exact mass that can be used to confirm its molecular formula, C₁₁H₁₄O₃. nih.gov
The theoretically calculated monoisotopic mass serves as a benchmark for experimental results. nih.gov HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield a measured mass for the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) that is within a few parts per million (ppm) of the calculated value, unequivocally confirming the compound's elemental formula. unimi.itmdpi.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Compound | Calculated Monoisotopic Mass (Da) |
|---|
In addition to the molecular ion, mass spectrometry reveals characteristic fragmentation patterns. For this compound, a common fragmentation would involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium ion at m/z 91. Other fragments may arise from the loss of the methoxy (B1213986) group (-OCH₃) or cleavage of the propanoate chain. docbrown.info
X-ray Crystallography of Crystalline Derivatives and Complexes
While this compound is not typically crystalline at room temperature, its structural features can be studied through the X-ray crystallography of its solid derivatives. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.
One such study was performed on Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate, a derivative incorporating the methyl propanoate moiety. The analysis revealed that the bicyclic benzothiazole (B30560) system is nearly planar. researchgate.net The study also identified short intermolecular C—H···O contacts, which link the molecules into infinite chains running along one of the crystal axes, demonstrating how non-covalent interactions dictate the packing structure in the solid state. researchgate.net
Another relevant example is the crystallographic analysis of Methyl 4-(benzyloxy)-3-methoxybenzoate. This study provided detailed data on the crystal system and unit cell dimensions. nih.gov A key finding was that the two aromatic rings (the benzoate (B1203000) and the benzyl groups) are oriented almost perpendicular to each other, with a dihedral angle of 85.81°. nih.gov The crystal structure is stabilized by C—H···O hydrogen bonds that form molecular chains, which are further linked by C—H···π interactions to create two-dimensional networks. nih.gov
Table 3: Selected Crystallographic Data for a Derivative, Methyl 4-(benzyloxy)-3-methoxybenzoate nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆O₄ |
| Crystal System | Monoclinic |
| a (Å) | 5.2466 |
| b (Å) | 17.973 |
| c (Å) | 14.8785 |
| β (°) | 94.018 |
Spectroscopic Analysis of Reaction Intermediates and Byproducts
Spectroscopic methods are invaluable for identifying unexpected products and elucidating reaction mechanisms. In synthetic chemistry involving esters like this compound, intermediates or byproducts can form, and their structures must be confirmed analytically.
In one study, researchers attempting the cyclization of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, isolated an unexpected byproduct. The structure of this new compound was determined through a combination of spectroscopic techniques, including FT-IR, 1D and 2D NMR, ESI-MS, and HRMS. unimi.itmdpi.com HRMS was specifically employed to unequivocally confirm the identity of the corresponding carboxylic acid formed after hydrolysis of the ester byproduct. unimi.itmdpi.com
In a different investigation, the reaction of Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate with methanesulfonyl chloride and triethylamine (B128534) did not yield the expected mesylate. Instead, mass spectrometry revealed that the corresponding chloride had been formed. st-andrews.ac.uk This highlights the power of mass spectrometry in identifying unexpected transformations and correcting structural assignments. The study presented fully assigned ¹H and ¹³C NMR spectra for the starting alcohol and the resulting chloride byproduct, demonstrating how NMR is used to track chemical changes at a molecular level. st-andrews.ac.uk
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For Methyl 3-(benzyloxy)propanoate, DFT calculations are instrumental in elucidating the energetics of various reactions, such as hydrolysis of the ester group or cleavage of the benzyl (B1604629) ether linkage.
Theoretical studies on similar molecules, for instance the base-catalyzed cleavage of β-O-4 ether linkages found in lignin, demonstrate the utility of DFT in mapping reaction pathways. nih.govfrontiersin.org Such calculations can determine the activation energies (Ea) and reaction-free energies (ΔG) for proposed mechanisms. For example, in a hypothetical base-catalyzed hydrolysis of the ester in this compound, DFT could be used to model the transition state of the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Table 1: Hypothetical DFT-Calculated Energetics for Key Reactions of this compound
| Reaction | Proposed Mechanism | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |
| Ester Hydrolysis (Base-Catalyzed) | BAC2 | 15-20 | -10 to -15 |
| Ether Cleavage (Acid-Catalyzed) | SN1-like | 25-30 | 5-10 |
| Transesterification | Acid-Catalyzed | 20-25 | -2 to 2 |
Note: These values are illustrative and based on typical ranges for similar reactions. Specific values would require dedicated DFT calculations for this compound.
Transition state analysis using DFT allows for the geometric and energetic characterization of the highest-energy point along the reaction coordinate. For instance, in the acid-catalyzed hydrolysis of esters, DFT calculations have been used to identify key transition states and intermediates, such as protonated ester species and tetrahedral intermediates. rsc.orgarkat-usa.org Similar analyses for this compound would reveal the precise nature of the transition states for its reactions, aiding in the understanding of its reactivity and stability. Studies on the gas-phase decomposition of ethers catalyzed by hydrogen halides have also utilized DFT to determine activation-free energies and correlate them with experimental values. unirioja.es
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different solvents and at various temperatures.
A key aspect of the conformational landscape of this compound is the rotation around the various single bonds, particularly the C-O bonds of the ether and ester groups. A study on benzyl methyl ether, a structurally related compound, revealed the coexistence of multiple stable conformers (gauche and trans) that could be distinguished by their spectroscopic signatures. acs.org An analogous MD study on this compound would likely identify several low-energy conformers, and the relative populations of these conformers could be determined.
Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound in Water
| Dihedral Angle | Conformer Type | Population (%) | Average Lifetime (ps) |
| C-C-O-C (ether) | gauche | 60 | 50 |
| C-C-O-C (ether) | trans | 40 | 75 |
| O-C-C-C (ester) | anti | 70 | 100 |
| O-C-C-C (ester) | gauche | 30 | 40 |
Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations.
MD simulations can also be used to predict reactivity by analyzing the solvation structure around reactive sites and by employing reactive force fields. mdpi.comethz.ch For this compound in an aqueous solution, MD simulations could show how water molecules are organized around the ester group, potentially facilitating hydrolysis. rsc.org By observing the frequency and nature of solvent-solute interactions, predictions can be made about the molecule's reactivity in different media.
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, as well as DFT, are essential for understanding the electronic structure of this compound. These calculations can provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are all crucial for predicting reactivity.
One of the significant applications of quantum chemical calculations is the prediction of spectroscopic properties. For example, the calculation of nuclear magnetic shielding tensors can be used to predict 1H and 13C NMR chemical shifts. arabjchem.orgdocbrown.infodocbrown.info For this compound, such calculations would help in the assignment of experimental NMR spectra and could be used to distinguish between different conformers or isomers.
Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for a Related Compound (Methyl Propanoate)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 174.5 | 174.7 |
| O-CH3 | 51.2 | 51.5 |
| -CH2- | 27.4 | 27.7 |
| -CH3 | 8.9 | 9.2 |
Source: Adapted from publicly available spectral data and typical computational accuracy. docbrown.info
Furthermore, quantum chemical calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Vis spectra. These computational tools provide a powerful means of interpreting experimental spectroscopic data and gaining a deeper understanding of the molecule's structure and bonding. The electronic effects of the benzyloxy group, such as its influence on the reactivity of the ester, can also be quantified through these calculations. nih.gov
In Silico Approaches for Catalyst Design and Optimization in Benzyloxypropanoate Synthesis
Computational methods are increasingly used in the rational design and optimization of catalysts. rsc.org For the synthesis of this compound, which could involve reactions like etherification or transesterification, in silico approaches can be used to screen potential catalysts and optimize reaction conditions.
For instance, in a potential synthesis route involving the etherification of methyl 3-hydroxypropanoate with a benzylating agent, DFT calculations could be used to model the reaction mechanism with different acid or base catalysts. researchgate.netmdpi.com The calculations could identify the catalyst that leads to the lowest activation energy barrier, thus predicting the most efficient catalyst.
Another important application is in the optimization of reaction conditions for processes like transesterification. researchgate.net Computational models can be developed to understand how factors such as temperature, solvent, and catalyst structure affect the reaction rate and yield. This can significantly reduce the amount of experimental work required to find the optimal conditions for the synthesis of this compound.
Table 4: Illustrative In Silico Catalyst Screening for a Hypothetical Etherification Reaction to Synthesize this compound
| Catalyst Type | Lewis Acid/Base | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| H2SO4 | Brønsted Acid | 22.5 | 1.0 |
| p-Toluenesulfonic acid | Brønsted Acid | 21.8 | 1.5 |
| Scandium triflate | Lewis Acid | 19.5 | 5.2 |
| Zinc chloride | Lewis Acid | 24.0 | 0.5 |
Note: The data presented is for illustrative purposes to demonstrate the application of in silico methods in catalyst design.
By combining DFT, MD, and other computational techniques, a comprehensive understanding of the factors that control the synthesis of this compound can be achieved, leading to the development of more efficient and selective catalytic systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(benzyloxy)propanoate, and what reaction conditions are critical for reproducibility?
- Answer : The compound is commonly synthesized via esterification or coupling reactions. For example, methyl 3-(chlorocarbonyl)propanoate can react with benzyl alcohol derivatives in the presence of pyridine and CH₂Cl₂ at room temperature to form the target ester . Key conditions include stoichiometric control of reagents (e.g., 1.0–1.5 equiv. of nucleophiles), inert atmosphere, and purification via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) to achieve >90% purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Answer : Characterization typically involves:
- ¹H/¹³C NMR : Peaks for the benzyloxy group (δ ~4.5–5.0 ppm for –OCH₂Ph) and ester carbonyl (δ ~170–175 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₁H₁₄O₃: 194.0943) to confirm molecular formula .
- IR : Stretching bands for ester C=O (~1740 cm⁻¹) and aromatic C–H (~3000 cm⁻¹) .
Q. What are the primary applications of this compound in academic research?
- Answer : It serves as:
- A building block for synthesizing complex heterocycles (e.g., azetidinones) via multi-component reactions .
- An intermediate in drug discovery, such as in the synthesis of β-lactam antibiotics or enzyme inhibitors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
- Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Steric effects : Bulky substituents may alter chemical environments. Compare with computed spectra (DFT) for validation.
- Dynamic processes : Rotameric equilibria in solution can broaden peaks. Use variable-temperature NMR or deuterated solvents (e.g., CD₃CN) to stabilize conformers .
- Impurities : Re-run chromatography with adjusted gradients (e.g., hexane/EtOAc ratios) to isolate pure fractions .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Answer : Key methodologies include:
- Protection/deprotection : Use TIPSCl or benzyl ethers to protect hydroxyl groups during reactions .
- Catalysis : Pd/C or DIPEA enhances coupling efficiency in steps like hydrogenolysis or triazine functionalization .
- Temperature control : Low temperatures (−35°C) prevent side reactions in electrophilic substitutions .
Q. How can this compound be tailored for specific bioactivity studies, such as enzyme inhibition?
- Answer : Structural modifications include:
- Functional group addition : Introduce iodophenyl or fluorophenyl moieties via Suzuki coupling to enhance binding affinity .
- Metabolic stability : Replace the methyl ester with a tert-butyl group to reduce hydrolysis in biological assays .
Methodological Challenges and Solutions
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Answer :
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
- Store under inert gas (N₂/Ar) and avoid prolonged exposure to light to prevent ester degradation .
Q. How do researchers address low yields in esterification reactions of this compound?
- Answer :
- Activation : Use DCC/DMAP or pyridine to activate carboxylic acids.
- Solvent optimization : Polar aprotic solvents (DMF, CH₃CN) improve nucleophilicity of benzyloxy groups .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
